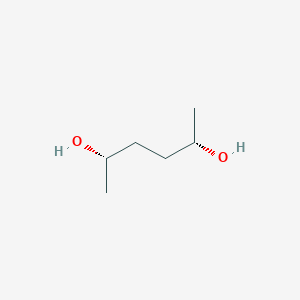

(2S,5S)-hexane-2,5-diol

Description

Stereochemical Significance and Chiral Purity in Organic Synthesis

Hexane-2,5-diol possesses two chiral centers at carbons 2 and 5, meaning it can exist in multiple stereoisomeric forms. The designation (2S,5S) specifies the absolute configuration at these centers, distinguishing it from its (2R,5R) enantiomer and its (2R,5S) meso diastereomer. In the synthesis of pharmaceuticals and other biologically active molecules, this stereochemical distinction is critical. The specific three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, such as enzymes and receptors in the body.

Achieving high chiral purity, measured as diastereomeric excess (de) and enantiomeric excess (ee), is a primary goal in modern synthesis. The presence of undesired stereoisomers can lead to reduced efficacy or different biological effects. Research has demonstrated methods to produce (2S,5S)-hexane-2,5-diol with exceptional purity. For example, the bioreduction of 2,5-hexanedione (B30556) using specific enzymes can yield the (2S,5S) isomer with greater than 99.9% diastereomeric and enantiomeric excess. nih.gov This level of purity is essential for its role as a reliable starting material in stereoselective synthesis, where the chirality of the initial building block directs the formation of subsequent stereocenters.

Importance as a Chiral Building Block in Advanced Chemical Manufacturing

This compound is highly valued as a C2-symmetric chiral building block. cphi-online.com This term refers to an enantiomerically pure compound that is used as a foundational piece to construct larger, more complex molecules with specific stereochemistry. Its two hydroxyl groups provide reactive sites for further chemical transformations.

A prominent application is in the field of asymmetric catalysis. The diol serves as a chiral backbone for the synthesis of specialized ligands, such as diphosphites. acs.org These chiral ligands are then complexed with transition metals like rhodium to create catalysts for reactions like asymmetric hydroformylation. acs.org In this process, the chirality of the ligand derived from this compound is transferred to the product, allowing for the creation of specific enantiomers of aldehydes, which are themselves valuable intermediates in chemical manufacturing.

Furthermore, this compound is a precursor for other chiral molecules. It is a known reagent for the synthesis of new phospholanes, a class of phosphorus-containing heterocyclic compounds. alfachemch.comchemicalbook.comlookchem.com It can also undergo stereoselective intramolecular dehydration to produce cis-2,5-dimethyltetrahydrofuran (B108607), a chiral ether, with high selectivity. researchgate.net

Overview of Research Trajectories and Industrial Relevance

Current research on this compound is heavily focused on developing more efficient and sustainable production methods. A significant trajectory is the move towards biocatalysis. While traditional synthesis often relies on bakers' yeast-mediated reduction of 2,5-hexanedione, this process has limitations in its space-time yield. nih.gov

Recent breakthroughs have identified and utilized a specific dehydrogenase enzyme, Gre2p from Saccharomyces cerevisiae, for this transformation. nih.govrsc.org Using the recombinant enzyme allows for a dramatically higher volumetric productivity and excellent stereoselectivity. nih.gov Further research has focused on the genetic engineering of this enzyme to alter its cofactor preference from the expensive NADPH to the more cost-effective NADH, a crucial step for enhancing its industrial viability. nih.gov Additionally, studies into green chemistry approaches have explored using high-temperature liquid water and carbon dioxide to drive reactions like its dehydration, avoiding hazardous acid catalysts. researchgate.net

Industrially, this compound is a key intermediate in the production of fine chemicals, pharmaceuticals, and agrochemicals. chemimpex.comnih.govrsc.org Its primary relevance lies in its role as a precursor to chiral ligands for asymmetric catalysis, a cornerstone of modern pharmaceutical and specialty chemical production. chemimpex.com Its utility in creating polymers like polyurethanes and as a component in cosmetic formulations further broadens its industrial applications. chemimpex.comsolubilityofthings.com

Comparison of Biosynthetic Routes to this compound

| Method | Starting Material | Catalyst | Volumetric Productivity | Stereochemical Purity | Source |

|---|---|---|---|---|---|

| Whole-Cell Bioreduction | 2,5-Hexanedione | Bakers' Yeast (S. cerevisiae) | ~4 g L-1 d-1 | High | nih.gov |

| Enzymatic Bioreduction | 2,5-Hexanedione | Recombinant Gre2p Dehydrogenase | 70 g L-1 d-1 | >99.9% de, >99.9% ee | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,5S)-hexane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMBHFSEKCCCBW-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC[C@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426191 | |

| Record name | (2S,5S)-2,5-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34338-96-0 | |

| Record name | 2,5-Hexanediol, (2S,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034338960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,5S)-2,5-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,5S)-2,5-Hexanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-HEXANEDIOL, (2S,5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2YQ77RD3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2s,5s Hexane 2,5 Diol

Chemoenzymatic and Biocatalytic Synthesis Routes

The most effective strategy for producing (2S,5S)-hexane-2,5-diol is the direct, stereoselective reduction of 2,5-hexanedione (B30556). nih.gov This transformation can be accomplished using whole-cell biocatalysts or isolated enzymes, offering high selectivity under mild reaction conditions. nih.gov The biocatalytic reduction proceeds sequentially, first yielding the intermediate (5S)-hydroxy-2-hexanone, which is then further reduced to the final this compound. semanticscholar.orgnih.gov

For some time, the primary method for the industrial-scale production of this compound has been the bioreduction of 2,5-hexanedione using whole cells of baker's yeast (Saccharomyces cerevisiae). nih.govrsc.org This method is valued for its ability to produce the diol with high stereoselectivity. semanticscholar.org In preparative scale syntheses using S. cerevisiae with glucose for cofactor regeneration, complete conversion of the starting material has been achieved, resulting in an enantiomeric excess (ee) of over 99% and a diastereomeric excess (de) of 96%.

However, the whole-cell process is hampered by a significant drawback: a low space-time yield. nih.govrsc.org The productivity of the baker's yeast-mediated reduction is approximately 4 g L⁻¹ d⁻¹, which is insufficient for meeting higher industrial demands and has prompted the search for more efficient synthetic routes. nih.govrsc.org The low yield is partly due to the small quantities of the specific reducing enzyme within the yeast cells. uni-duesseldorf.de

To overcome the limitations of whole-cell biocatalysis, research has shifted towards using isolated enzymes. The use of a specific, recombinant dehydrogenase allows for a much higher concentration of the catalyst, leading to significantly improved reaction velocity and productivity. nih.govuni-duesseldorf.de

####### 2.1.1.2.1. Identification and Characterization of Key Enzymes (e.g., Gre2p)

The primary enzyme within Saccharomyces cerevisiae responsible for the stereoselective reduction of 2,5-hexanedione has been identified as the dehydrogenase Gre2p. nih.govrsc.org This was confirmed by comparing the reductive activity of standard baker's yeast with a Gre2p deletion strain, which showed no significant activity towards the diketone. nih.govrsc.org

Gre2p is a monomeric enzyme consisting of 342 amino acids with a molecular weight of 38.1 kDa. rhea-db.orgnih.gov It functions as an NADP(+)-dependent alcohol dehydrogenase, catalyzing the reduction of various keto compounds. rhea-db.orgnih.gov When the recombinant Gre2p enzyme is used for the bioreduction of 2,5-hexanedione, it demonstrates exceptional performance, achieving a conversion yield of over 99% and producing this compound with greater than 99.9% diastereomeric and enantiomeric excess. nih.gov Kinetic studies have shown that while Gre2p can catalyze both the reduction of the diketone and the oxidation of the diol, the catalytic efficiency of the reduction reaction is three times higher. nih.govrsc.org

####### 2.1.1.2.2. Engineering Cofactor Preference of Ketone-Reducing Biocatalysts (e.g., NADPH to NADH)

The wild-type Gre2p enzyme shows a strong preference for NADPH as its hydrogen-donating cofactor. nih.govnih.gov However, for industrial-scale, cell-free bioreduction systems, the use of NADH is more desirable as it is significantly cheaper and more stable than NADPH. nih.govnih.gov This economic and practical consideration has driven efforts to alter the enzyme's cofactor preference through protein engineering. nih.govresearchgate.net

Using site-directed mutagenesis based on a homology model of the enzyme, researchers successfully altered the cofactor binding site of Gre2p. nih.gov A key amino acid, Asparagine at position 9 (Asn9), was identified as crucial for NADPH binding. wikipedia.org By substituting Asn9 with either Aspartic Acid (Asp) or Glutamic Acid (Glu), scientists were able to create mutant enzymes with a relaxed cofactor preference, capable of utilizing NADH more effectively. nih.govwikipedia.org The substitution to Glutamic Acid (N9E) was particularly effective, doubling the maximum reaction velocity when using NADH as the cofactor. wikipedia.org This engineered enzyme variant shows no pronounced preference between NADH and NADPH, making it a more versatile and economically viable biocatalyst. nih.gov

| Enzyme Variant | Cofactor | Apparent Km (mM) | Apparent Vmax (U/mg) |

|---|---|---|---|

| Gre2p wild-type | NADPH | 0.02 ± 0.003 | 142 ± 4 |

| Gre2p wild-type | NADH | 11.2 ± 1.1 | 5.8 ± 0.3 |

| Gre2p N9E mutant | NADPH | 0.08 ± 0.01 | 110 ± 4 |

| Gre2p N9E mutant | NADH | 7.5 ± 0.9 | 10.1 ± 0.4 |

Data derived from studies on Gre2p wild-type and its mutant Gre2p Asn9Glu (N9E) with 2,5-hexanedione as the substrate. semanticscholar.orgnih.gov

####### 2.1.1.2.3. Optimization of Bioreduction Conditions for Enhanced Volumetric Productivity

A major goal in shifting from whole-cell to enzymatic synthesis is the optimization of reaction conditions to boost productivity. nih.gov The use of recombinant Gre2p allows for a much higher catalyst concentration than is possible in whole-cell fermentations, directly addressing the primary limitation of the traditional baker's yeast method. nih.govuni-duesseldorf.de

This optimization has resulted in a dramatic enhancement of the volumetric productivity (also referred to as space-time yield). By employing the recombinant Gre2p enzyme, the synthesis of this compound achieved an unsurpassed volumetric productivity of 70 g L⁻¹ d⁻¹. nih.govrsc.org This represents a greater than 17-fold increase compared to the conventional process using baker's yeast, marking a significant advancement for the industrial viability of this biocatalytic route. nih.gov

| Biocatalytic Method | Volumetric Productivity (g L⁻¹ d⁻¹) |

|---|---|

| Baker's Yeast (Whole-Cell) | ~4 |

| Recombinant Gre2p (Isolated Enzyme) | 70 |

Data reflects the significant increase in productivity achieved by moving from a whole-cell to an isolated enzyme system. nih.govrsc.org

Whole-Cell Biocatalysis Approaches (e.g., Lactobacillus kefir)

Optimization of Reaction Parameters (pH, Temperature, Substrate/Cosubstrate Ratios)

Stereoselective Reduction of Optically Active Diketodisulfoxides and Ketosulfoxides

An alternative stereoselective approach involves the reduction of optically active diketodisulfoxides and ketosulfoxides. researchgate.netcapes.gov.brresearchgate.net This method allows for the preparation of both enantiomers of 2,5-hexanediol (B147014) by carefully controlling the stereochemistry of the starting material and the reduction process. researchgate.netcapes.gov.br The chiral sulfoxide (B87167) groups induce asymmetry in the reduction of the ketone functionalities, leading to the desired stereoisomer of the diol. researchgate.net

Asymmetric Chemical Synthesis Approaches

While biocatalytic methods are powerful, asymmetric chemical synthesis provides a complementary route to this compound. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. One such strategy involves the enantioselective synthesis of the diol from glutaric anhydride, induced by chiral sulfoxides. researchgate.net Another approach utilizes the catalytic enantioselective addition of functionalized dialkylzincs to γ-alkoxyaldehydes, which can be converted to C2-symmetrical 1,4-diols with excellent diastereoselectivity. researchgate.net These chemical methods offer alternative pathways to access this valuable chiral building block.

Enantioselective Preparation via Chiral Auxiliaries or Catalysts

The synthesis of enantiomerically pure compounds often relies on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. researchgate.net For this compound, several strategies have been employed.

One notable approach involves the stereoselective reduction of the prochiral diketone, 2,5-hexanedione. Biocatalysis, utilizing enzymes, has proven to be a highly effective method. For instance, the reduction of 2,5-hexanedione mediated by baker's yeast yields this compound with excellent stereoselectivity. nih.govnih.gov The success of this method is attributed to the high enantioselectivity of the enzymes involved, leading to a product that can be further purified to stereopure diol on a large scale through a single recrystallization. nih.gov More specifically, the dehydrogenase Gre2p from Saccharomyces cerevisiae has been identified as the key enzyme responsible for this highly selective reduction. rsc.orgnih.gov

Beyond whole-cell systems, isolated enzymes and chiral metal complexes are also employed. Chiral phospholane (B1222863) transition metal catalysts have been developed for the asymmetric hydrogenation of diones, providing a synthetic route to chiral diols like this compound. google.comacs.org Additionally, the use of chiral sulfoxides as auxiliaries has enabled the preparation of both enantiomers of 2,5-hexanediol through the stereoselective reduction of optically active diketodisulfoxides. capes.gov.br

Chiral auxiliaries, which are temporarily incorporated into the substrate to direct a stereoselective reaction, represent another important strategy. researchgate.net For example, C2-symmetric diols derived from tartaric acid have been used extensively as chiral auxiliaries in various asymmetric syntheses. sfu.ca While modern asymmetric catalysis has become increasingly sophisticated, chiral auxiliaries remain a reliable and often highly selective method for producing desired chiral compounds. researchgate.net

Development of New Synthetic Routes for High Enantiomeric Excess

The demand for enantiomerically pure this compound has driven the development of new synthetic routes that achieve high enantiomeric excess (ee). researchgate.net Biochemical routes have emerged as a powerful tool in this endeavor. researchgate.net

A significant advancement is the use of recombinant enzymes. The dehydrogenase Gre2p from Saccharomyces cerevisiae, when used as a recombinant enzyme, facilitates the bioreduction of 2,5-hexanedione to this compound with a conversion yield exceeding 99% and both diastereomeric excess (de) and enantiomeric excess (ee) greater than 99.9%. rsc.orgnih.gov This method not only provides exceptional purity but also a remarkable volumetric productivity of 70 g L⁻¹ d⁻¹. rsc.orgnih.gov

Another innovative approach involves the lipase-catalyzed transesterification of racemic diols or their derivatives. This kinetic resolution strategy allows for the separation of enantiomers, leading to the production of optically pure this compound. capes.gov.br The development of these highly selective biocatalytic methods has made the synthesis of optically pure 2,5-hexanediols more accessible and efficient. researchgate.net

One-Step Synthesis Methods and Process Optimization

Simplifying synthetic procedures and optimizing processes are key to making the production of this compound more economically viable and environmentally friendly. One-step synthesis methods are particularly attractive in this regard.

A one-step process for synthesizing 2,5-dimethyl-2,5-hexanediol (B89615) involves the catalytic ethynylation of acetone (B3395972) followed by hydrogenation. google.comgoogle.com This method utilizes ethyne (B1235809) and acetone in an o-xylene (B151617) solution with isobutylanol potassium as a catalyst to form 2,5-dimethyl-3-hexyne-2,5-diol (B86746). google.comgoogle.com This intermediate is then hydrogenated under pressure using a Raney nickel catalyst to yield the final diol. google.comgoogle.com This process is advantageous due to its short technological route and the absence of waste liquid discharge. google.com The hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol over nickel or platinum catalysts is a well-established method for producing the corresponding saturated diol. orgsyn.org

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for this compound depends on a comparative analysis of factors such as efficiency, yield, and the ability to achieve high stereochemical purity.

Efficiency and Yield Considerations

The efficiency and yield of different synthetic methods for this compound vary significantly. Traditional chemical methods can sometimes suffer from lower yields and the need for harsh reaction conditions.

In contrast, biocatalytic routes often demonstrate superior efficiency and yield under mild conditions. acs.org The bioreduction of 2,5-hexanedione using the recombinant dehydrogenase Gre2p achieves a conversion yield of over 99%. rsc.orgnih.gov This high yield, coupled with a high space-time yield, makes it a very efficient process for industrial-scale production. rsc.orgnih.gov The baker's yeast-mediated reduction, while effective, has a lower space-time yield of about 4 g L⁻¹ d⁻¹. rsc.orgnih.gov

The one-step synthesis involving catalytic ethynylation and hydrogenation also boasts a high product quality and short process flow. google.comgoogle.com

Table 1: Comparison of Yields for Different Synthetic Routes to Hexane-2,5-diol Derivatives

| Synthetic Route | Starting Material(s) | Product | Yield | Reference(s) |

| Bioreduction with recombinant Gre2p | 2,5-Hexanedione | This compound | >99% conversion | rsc.orgnih.gov |

| Catalytic Ethynylation and Hydrogenation | Ethyne, Acetone | 2,5-dimethyl-2,5-hexanediol | High | google.comgoogle.com |

This table is for illustrative purposes and compares yields for related hexane-2,5-diol structures.

Enantiomeric and Diastereomeric Purity Attainment

Achieving high enantiomeric and diastereomeric purity is paramount for the application of this compound in asymmetric synthesis.

Biocatalytic methods excel in this regard. The reduction of 2,5-hexanedione using the recombinant dehydrogenase Gre2p results in this compound with both enantiomeric excess (ee) and diastereomeric excess (de) greater than 99.9%. rsc.orgnih.gov This level of purity is often difficult to achieve through traditional chemical methods without extensive purification steps.

Biochemical routes, in general, have been developed to produce optically pure (2R,5R)- and (2S,5S)-hexanediol with excellent enantiomeric excess. researchgate.net For instance, the reduction of 2,5-hexanedione with Lactobacillus kefir can produce (2R,5R)-hexanediol with >99% ee and >99% de. researchgate.net Asymmetric reduction of chiral keto alcohols using chiral oxazaborolidine reagents is another powerful strategy for obtaining chiral diols with high enantiomeric purity, often exceeding 99% ee. acs.org

The ability to produce this compound with such high levels of stereochemical purity is critical for its use as a chiral building block, where even small impurities of other stereoisomers can have a significant impact on the outcome of subsequent reactions.

Table 2: Enantiomeric and Diastereomeric Purity of this compound from Different Synthetic Routes

| Synthetic Route | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Reference(s) |

| Bioreduction with recombinant Gre2p | >99.9% | >99.9% | rsc.orgnih.gov |

| Reduction with Lactobacillus kefir (for (2R,5R)-isomer) | >99% | >99% | researchgate.net |

| Asymmetric reduction with chiral oxazaborolidines | >99% | - | acs.org |

This table highlights the high levels of stereochemical purity achievable with modern synthetic methods.

Applications of 2s,5s Hexane 2,5 Diol in Chiral Chemistry and Materials Science

As a Chiral Building Block in Organic Synthesis

(2S,5S)-hexane-2,5-diol serves as a versatile starting material in organic synthesis, prized for its role in creating enantiomerically pure compounds. Its chiral nature is fundamental to producing molecules with specific three-dimensional arrangements, a critical factor in the efficacy of many pharmaceuticals and specialized chemicals. chemimpex.comrsc.org

Synthesis of Enantiomerically Pure Fine Chemicals and Pharmaceuticals

The chiral diol this compound is instrumental in the synthesis of various fine chemicals and pharmaceuticals. chemimpex.comrsc.org Its two hydroxyl groups provide reactive sites for building more complex molecular architectures with defined stereochemistry. This is particularly crucial in the pharmaceutical industry, where the chirality of a molecule can determine its therapeutic effect. chemimpex.com The biosynthesis of this compound has been achieved with high efficiency and stereoselectivity using a dehydrogenase from Saccharomyces cerevisiae, yielding the diol with over 99% conversion and greater than 99.9% diastereomeric and enantiomeric excess. rsc.org This biocatalytic method provides a highly productive route to this valuable chiral building block. rsc.org

Precursor for Chiral Ligands in Asymmetric Catalysis

This compound is a key precursor for the synthesis of chiral ligands used in asymmetric catalysis. researchgate.net These ligands, when complexed with a metal center, create a chiral environment that can steer a chemical reaction towards the formation of a specific enantiomer of the product. The C2 symmetry of this compound is often imparted to the resulting ligands, which is a common feature in successful chiral ligand design.

A series of C2-symmetric chiral diphosphite ligands have been synthesized using this compound as the chiral backbone. researchgate.net These ligands are typically prepared by reacting the diol with a phosphorochloridite, which in turn is derived from a biphenol or binaphthol derivative. acs.org The structure of the diol backbone plays a crucial role in determining the geometry and catalytic performance of the resulting metal complexes. researchgate.net The synthesis of these diphosphites from this compound, along with related diols like (2R,3R)-butane-2,3-diol and (2R,4R)-pentane-2,4-diol, allows for a systematic study of how the bridge length between the phosphorus atoms affects the catalytic process.

Chiral diphosphite ligands derived from this compound have been employed in rhodium-catalyzed asymmetric hydroformylation, a process that converts alkenes to chiral aldehydes. researchgate.net These aldehydes are valuable intermediates in the synthesis of a wide range of chemical products.

Application in Rhodium-Catalyzed Asymmetric Hydroformylation

Influence on Enantioselectivity and Regioselectivity

In the rhodium-catalyzed asymmetric hydroformylation of substrates like styrene (B11656), the structure of the chiral diphosphite ligand significantly influences both the enantioselectivity (the preference for one enantiomer over the other) and the regioselectivity (the preference for the branched versus the linear aldehyde product). researchgate.net

Ligands derived from this compound have been shown to form nine-membered chelate rings when coordinated to a rhodium center. Studies comparing these ligands to those with seven- and eight-membered rings (derived from butane-2,3-diol and pentane-2,4-diol, respectively) have revealed that the chelate ring size is a critical factor. researchgate.net While catalysts based on this compound generally exhibit lower catalytic activity compared to those based on (2R,4R)-pentane-2,4-diol, they still achieve high regioselectivity towards the branched aldehyde. researchgate.net

An interesting observation is the inversion of the predominant product enantiomer. When ligands based on (R,R)-diols are used, the (S)-aldehyde is typically formed. Conversely, employing ligands derived from this compound leads to the preferential formation of the (R)-aldehyde. researchgate.net However, the enantiomeric excesses achieved with the this compound-based ligands have been reported to be low in some cases. researchgate.netresearchgate.net

Table 1: Asymmetric Hydroformylation of Styrene with Rhodium-Diphosphite Catalysts

| Ligand Backbone | Temperature (°C) | Conversion (%) | Regioselectivity (branched, %) | Enantiomeric Excess (ee, %) | Predominant Configuration |

|---|---|---|---|---|---|

| This compound | 40 | 74 | >90 | Low | R |

| (2R,4R)-pentane-2,4-diol | 40 | 98 | >90 | High | S |

| (2R,3R)-butane-2,3-diol | 40 | 99 | >90 | Moderate | S |

Data compiled from multiple sources. researchgate.netresearchgate.net

Mechanistic Studies of Catalyst Structures and Fluxional Behavior

The solution structures of the active catalyst species, which are trigonal bipyramidal hydridorhodium complexes of the type [HRh(L)(CO)₂], have been investigated in detail. researchgate.netacs.org These studies, utilizing techniques such as variable-temperature NMR spectroscopy, have revealed that these complexes exhibit fluxional behavior in solution. acs.org This means that the atoms within the molecule are undergoing rapid exchange processes.

The coordination mode of the diphosphite ligand to the rhodium center, either equatorial-axial or bis-equatorial, is dependent on the length of the bridge between the two phosphorus atoms, which is dictated by the diol backbone. acs.org Ligands derived from this compound, with their longer bridge, influence the specific geometry and stability of the catalyst. acs.org The stability of these hydridorhodium diphosphite intermediates and their structural dynamics are fundamentally linked to the outcomes of the asymmetric hydroformylation reaction. The activation enthalpies for the phosphorus exchange processes in these complexes have been calculated, providing insight into the energy barriers of these dynamic processes. acs.org

Synthesis of Chiral Pyrrolidines and Related Heterocycles

The C2-symmetric backbone of this compound makes it an ideal starting material for the synthesis of chiral cis-2,5-disubstituted pyrrolidines. rsc.org These pyrrolidine (B122466) derivatives are important as chiral auxiliaries, organocatalysts, and structural motifs in biologically active compounds.

A common synthetic strategy involves a two-step conversion. First, the hydroxyl groups of the diol are converted into better leaving groups, typically tosylates or mesylates. This is followed by a double nucleophilic substitution with a nitrogen source, such as sodium azide, to form the corresponding diazide. Subsequent reduction of the diazide yields the chiral diamine, (2S,5S)-2,5-hexanediamine. This diamine can then be cyclized to form the desired 2,5-disubstituted pyrrolidine ring. This methodology provides a reliable route to enantiomerically pure pyrrolidines, leveraging the diol's inherent stereochemistry to establish the two stereocenters in the heterocyclic product. rsc.orgacs.org

Production of Other Acyclic Polyols with Controlled Stereochemistry

This compound belongs to a class of acyclic polyols whose stereochemistry can be precisely controlled during synthesis from renewable resources. researchgate.net Research has demonstrated the synthesis of new types of acyclic polyols with fixed hydroxyl group positions and stereochemistry from biomass-derived methyl glycosides. researchgate.netresearchgate.net Among the products successfully synthesized through this route is (2S,5S)-1,2,5-hexanetriol, a closely related chiral polyol. researchgate.netresearchgate.net

These synthetic pathways, which often involve selective dehydration and hydrogenation steps over platinum-based catalysts, can preserve the stereocenters of the starting carbohydrate material with high fidelity. researchgate.net The ability to produce a library of polyols with diverse and controlled stereochemistry, including structures related to this compound, is crucial for developing new bio-based materials and pharmaceuticals where such structural precision is paramount. csic.esresearchgate.net

In Polymer and Materials Science

The defined stereochemistry and bifunctional nature of this compound make it a valuable monomer for creating specialty polymers with unique properties.

Monomer in the Synthesis of Specialty Polymers (e.g., Polyesters, Polyurethanes)

This compound serves as a chiral monomer in the synthesis of specialty polymers like polyesters and polyurethanes. chemimpex.comsolubilityofthings.comcymitquimica.com When used in polycondensation reactions with dicarboxylic acids (or their derivatives) or diisocyanates, it is incorporated into the polymer backbone.

A significant finding is the impact of its stereochemical purity on polyester (B1180765) properties. For instance, the polyester formed from optically pure this compound and succinic acid, known as poly(2S,5S-hexylene succinate), is a semicrystalline material with a distinct melting point (Tₘ) of 200 °C. acs.org In contrast, when a racemic or meso mixture of 2,5-hexanediol (B147014) is used, the resulting polyester is entirely amorphous due to stereo-irregularity disrupting the crystal packing. acs.org

Below is a table of representative polymers synthesized using 2,5-hexanediol.

| Polymer Type | Co-monomer | Resulting Polymer Name (example) | Reference |

|---|---|---|---|

| Polyester | Succinic Acid | Poly(2S,5S-hexylene succinate) | acs.org |

| Polyester | 2,5-Furandicarboxylic Acid (FDCA) | Poly(2,5-hexylene furanoate) | rsc.org |

| Polyester | Terephthalic Acid | Poly(2,5-hexylene terephthalate) | rsc.org |

| Polyurethane | Diisocyanates (general) | Polyurethane | chemimpex.comsolubilityofthings.com |

Role in Modifying Material Properties (e.g., Flexibility, Durability)

The incorporation of this compound into polymer chains significantly modifies the material's properties. In polyurethanes, its structure contributes to enhanced flexibility and durability, making the resulting materials valuable for coatings, adhesives, and sealants. chemimpex.comsolubilityofthings.com

In polyesters, the methyl branches of the diol have a pronounced effect on the thermal properties. Polyesters made from 2,5-hexanediol exhibit a higher glass transition temperature (T₉) compared to analogues made from linear diols like 1,6-hexanediol. rsc.org For example, the T₉ of poly(2,5-hexylene terephthalate) is 65 °C, whereas that of poly(1,6-hexylene terephthalate) is only 6 °C. rsc.org This increase in T₉ is attributed to the restricted chain mobility caused by the methyl side groups. This effect allows for the fine-tuning of polymer properties for specific applications where higher thermal resistance is required.

The table below compares the glass transition temperatures of polyesters derived from different diols.

| Diacid Unit | Diol Unit | Glass Transition Temp. (T₉) / °C | Reference |

|---|---|---|---|

| Terephthalic Acid | 1,6-Hexanediol | 6 | rsc.org |

| 2,5-Hexanediol (mixture of stereoisomers) | 65 | rsc.org | |

| 2,5-Furandicarboxylic Acid | 1,6-Hexanediol | 12-16 | rsc.org |

| 2,5-Hexanediol (mixture of stereoisomers) | 56 | rsc.org |

Catalysis Beyond Chiral Ligand Synthesis

Beyond its role as a precursor to chiral ligands, this compound can also act as a substrate in stereoselective catalytic reactions. A notable example is its intramolecular dehydration to form cis-2,5-dimethyltetrahydrofuran (B108607) (cis-2,5-DMTHF). acs.orgresearchgate.net

This cyclodehydration reaction has been studied in high-temperature liquid water, which acts as a green solvent. acs.org The reaction proceeds with high stereoselectivity, yielding primarily the cis isomer of 2,5-dimethyltetrahydrofuran (B89747). This indicates that the reaction follows an Sₙ2 pathway where the configuration of one of the stereocenters is inverted during the ring-closing step. acs.org Furthermore, the rate of this dehydration can be significantly increased by the addition of high-pressure carbon dioxide, which forms carbonic acid in situ, functioning as a mild and environmentally benign acid catalyst. acs.org This application showcases the use of the diol as a chiral starting material for producing other valuable chemicals in a controlled and sustainable manner.

Cyclodehydration Reactions for Furanic Compound Production

The intramolecular cyclodehydration of this compound is a significant reaction for producing cis-2,5-dimethyltetrahydrofuran, a valuable furanic compound. This conversion is often facilitated by acid catalysts and can be influenced by various reaction conditions.

The use of layered heterogeneous catalysts has been explored for the liquid-phase conversion of hexane-2,5-diol. nih.gov These catalysts are of interest due to their potential for high selectivity and stability. One notable example is the layered niobate HNbMoO₆, which has demonstrated high activity as a heterogeneous catalyst in the liquid-phase conversion of hexane-2,5-diol. nih.govacs.org

In a comparative study, the catalytic performance of HNbMoO₆ was evaluated against other layered materials, such as HNbWO₆ and H₂W₂O₇, and conventional solid acid catalysts like zeolites. The results indicated that HNbMoO₆ is particularly active and stable for this reaction without requiring a pre-activation step. acs.org The conversion of hexane-2,5-diol over different catalysts at 120 °C highlights the superior performance of HNbMoO₆. nih.gov

The reaction temperature significantly influences the rate of conversion. For instance, with the HNbMoO₆ catalyst, an increase in temperature leads to a faster conversion of hexane-2,5-diol. kit.edu The table below summarizes the conversion rates over various catalysts.

Table 1: Conversion of hexane-2,5-diol with Various Solid Acid Catalysts at 120 °C

| Catalyst | Conversion (%) after 2 hours | Conversion (%) after 6 hours |

|---|---|---|

| HNbMoO₆ | ~60 | ~90 |

| HNbWO₆ | ~20 | ~40 |

| H₂W₂O₇ | <10 | ~15 |

| Zeolite H-USY | <5 | <10 |

| Zeolite H-BEA | <5 | <10 |

Data derived from graphical representations in research articles. nih.govresearchgate.net

The mechanism of cyclodehydration using layered catalysts involves the intercalation of the diol into the interlayer space of the catalyst. nih.gov This process is crucial for the subsequent reaction to occur. Characterization techniques such as Raman spectroscopy and powder X-ray diffraction have been employed to study this mechanism. nih.govresearchgate.net

Once intercalated, the cyclodehydration proceeds, leading to the formation of 2,5-dimethyltetrahydrofuran with high selectivity. nih.gov The protonation of one of the hydroxyl groups in this compound facilitates a nucleophilic attack by the oxygen of the other hydroxyl group, resulting in the formation of the cyclic ether. researchgate.net

Studies have also investigated the stereoselective intramolecular dehydration of this compound in high-temperature liquid water with high-pressure carbon dioxide. acs.org This method yielded cis-2,5-dimethyltetrahydrofuran with a selectivity of over 85%, suggesting that the reaction primarily follows an SN2 pathway. acs.org

Evaluation of Layered Heterogeneous Catalysts for Liquid Phase Conversions

Role in Enzyme-Catalyzed Reactions (e.g., in Luciferase Systems)

While specific applications of this compound in luciferase systems are not extensively documented in the reviewed literature, its role as a substrate in other enzyme-catalyzed reactions is well-established, particularly with dehydrogenases. The enantiopure diol is a key product in the bioreduction of 2,5-hexanedione (B30556), a reaction catalyzed by enzymes found in baker's yeast. nih.gov

The dehydrogenase Gre2p, from Saccharomyces cerevisiae, has been identified as the primary enzyme responsible for the reduction of 2,5-hexanedione to this compound. nih.gov This bioreduction process achieves a high conversion yield (>99%) and excellent diastereomeric and enantiomeric excess (>99.9% de and ee). nih.gov

Michaelis-Menten kinetic studies have been conducted on the Gre2p enzyme, revealing its catalytic efficiency for both the reduction of 2,5-hexanedione and the oxidation of this compound. nih.gov The catalytic efficiency for the reduction reaction is notably three times higher than for the oxidation reaction. nih.gov Further investigations into the kinetics of Gre2p have provided more detailed parameters, as shown in the table below. acs.orgkit.educhemrxiv.org

Table 2: Michaelis-Menten Kinetic Parameters for Gre2p

| Substrate | K_m (mM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (s⁻¹mM⁻¹) |

|---|---|---|---|

| 2,5-Hexanedione | 2.5 ± 0.4 | 12.3 ± 0.6 | 4.92 |

| This compound | 10.3 ± 1.1 | 4.8 ± 0.2 | 0.47 |

Data obtained from studies on the recombinant Gre2p enzyme. nih.govkit.educhemrxiv.org

These findings underscore the importance of this compound as a substrate for detailed enzymatic studies and highlight the potential for using enzymes like Gre2p in the efficient and stereoselective synthesis of this valuable chiral diol.

Spectroscopic and Structural Characterization of 2s,5s Hexane 2,5 Diol and Its Derivatives

NMR Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a chiral compound like (2S,5S)-hexane-2,5-diol, NMR is crucial not only for mapping the carbon-hydrogen framework but also for confirming the absolute configuration of its stereocenters.

Due to the molecule's C2 symmetry, the number of unique signals in its NMR spectra is simplified. A ¹³C NMR spectrum is expected to show three distinct signals for the six carbon atoms, while the ¹H NMR spectrum would display four unique signals for the fourteen protons.

Table 1: Predicted ¹H and ¹³C NMR Signals for this compound This table is predictive, based on the symmetrical structure of the molecule.

| Atom | Signal Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C1, C6 | ¹³C | ~23-25 | Methyl carbons |

| C2, C5 | ¹³C | ~67-69 | Carbons bearing hydroxyl groups (CH-OH) |

| C3, C4 | ¹³C | ~35-37 | Methylene (B1212753) carbons |

| H1, H6 | ¹H | ~1.1-1.2 | Doublet, protons on methyl groups |

| H2, H5 | ¹H | ~3.7-3.9 | Multiplet, protons on carbons with hydroxyls |

| H3, H4 | ¹H | ~1.4-1.6 | Multiplet, methylene protons |

A significant challenge is the unambiguous assignment of absolute stereochemistry. A powerful NMR-based method for this involves derivatization with a chiral agent. The absolute configuration of 1,n-diols can be determined by comparing the NMR spectra of their corresponding bis-(R)- and bis-(S)-MPA (α-methoxy-α-phenylacetic acid) esters. researchgate.net This technique, often called Mosher's method, relies on the distinct magnetic environments created by the chiral auxiliary, which leads to measurable differences in chemical shifts (Δδ) for the protons near the stereocenters, allowing for the assignment of the diol's absolute configuration. researchgate.net

Furthermore, this compound serves as a C2-symmetric backbone for creating chiral diphosphite ligands used in asymmetric catalysis. acs.org The structure and dynamic behavior of the resulting metal complexes are studied extensively using variable-temperature ³¹P and ¹H NMR spectroscopy. acs.org

X-ray Crystallography of Complexes and Derivatives

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and stereochemistry by mapping electron density in a single crystal. While obtaining a suitable crystal of this compound itself can be challenging, the structure of its derivatives has been successfully determined.

For instance, the structure of (2S,5S)-2,5-hexanediol cyclic sulfate, a key derivative, was unequivocally confirmed using single-crystal X-ray diffraction. researchgate.net This analysis provides precise bond lengths, bond angles, and the absolute configuration of the chiral centers, validating the stereochemistry of the parent diol.

In another application, powder X-ray diffraction (PXRD) is utilized to study the interactions of this compound with catalytic materials. researchgate.net Research on the cyclodehydration of the diol using layered catalysts employs PXRD to demonstrate that the reaction proceeds via intercalation, where the diol molecules enter the space between the catalyst layers before reacting. researchgate.net

Raman Spectroscopy for Reaction Monitoring and Intercalation Studies

Raman spectroscopy is a valuable in situ technique for monitoring chemical reactions in real-time. It has been effectively applied to study the catalytic cyclodehydration of hexane-2,5-diol into 2,5-dimethyltetrahydrofuran (B89747). researchgate.net

In this process, researchers can follow the reaction progress by observing changes in the Raman spectrum of the reaction mixture. researchgate.net The diminishing intensity of bands corresponding to the hexane-2,5-diol and the increasing intensity of bands from the 2,5-dimethyltetrahydrofuran product allow for kinetic analysis. researchgate.net Specifically, the evolution of bands in the 700–900 cm⁻¹ region is used to track the conversion. researchgate.net

This technique is also instrumental in studying the catalyst's behavior during the reaction. The interaction between the diol and layered catalysts like HNbMoO₆ is evaluated by monitoring shifts in the catalyst's Raman profile, which provides evidence of the diol's intercalation into the catalyst's interlayer spaces. researchgate.netresearchgate.net

Table 2: Key Raman Bands in the Cyclodehydration of hexane-2,5-diol Based on data from the catalytic conversion of hexane-2,5-diol. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Observation during Reaction |

|---|---|---|

| ~820 | This compound | Intensity decreases as the reaction proceeds. |

Other Advanced Spectroscopic Techniques

Beyond NMR, X-ray, and Raman techniques, other spectroscopic methods play a role in the characterization of this compound.

Mass Spectrometry (MS) , particularly when coupled with Gas Chromatography (GC-MS), is a standard method for identifying and quantifying 2,5-hexanediol (B147014). This is especially relevant in biological and toxicological studies, as 2,5-hexanediol is a metabolite of n-hexane. researchgate.net GC-MS allows for the separation of different isomers and provides a unique mass spectrum based on the molecule's fragmentation pattern, confirming its identity. researchgate.net The NIST WebBook confirms the availability of mass spectra for 2,5-hexanediol. nist.gov

Infrared (IR) Spectroscopy is another fundamental technique used for the characterization of this compound. The IR spectrum provides information about the functional groups present in the molecule. For the diol, a prominent feature would be a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibrations of the hydroxyl groups. The NIST WebBook also lists the availability of IR spectrum data for this compound. nist.gov

Theoretical and Computational Studies of 2s,5s Hexane 2,5 Diol

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a powerful lens to examine the conformational landscape and intermolecular interactions of (2S,5S)-hexane-2,5-diol. While specific MD studies exclusively on this diol are not extensively documented, the principles are well-established from research on similar chiral diols. nih.govnih.gov These simulations can model the behavior of the diol in various solvents, providing a dynamic understanding of its structure. nih.gov

For instance, MD simulations performed on other chiral 1,4-diols have successfully explored their conformational behavior in aqueous solutions. nih.gov Such studies typically employ force fields like OPLS-AA within software packages like GROMACS to model the molecule's topology and interactions. nih.gov The analysis of torsional angles during these simulations is crucial for understanding the preferred conformations. nih.gov It has been observed in related diols that the conformation with the lowest energy in the gas phase is often the most preferred in an aqueous solution. nih.gov

The insights from MD simulations are critical for understanding how this compound might act as a chiral catalyst or ligand, as its three-dimensional structure and flexibility are key to its function. nih.govmdpi.com These computational techniques allow for the visualization of the molecule's movement and interactions with other molecules over time, which is fundamental to understanding enantioselective recognition mechanisms. mdpi.com

A hypothetical molecular dynamics study on this compound could involve the following parameters, extrapolated from studies on similar molecules:

| Parameter | Description | Example from Similar Studies |

| Force Field | A set of parameters to calculate the potential energy of a system of atoms. | OPLS-AA (All-Atom Optimized Potentials for Liquid Simulations) nih.gov |

| Software | The program used to run the simulation. | GROMACS nih.gov |

| Solvent Model | The model used to represent the solvent molecules. | TIP4P for aqueous solutions nih.gov |

| Analysis | Key metrics extracted from the simulation. | Torsional angles, radial distribution functions, solvation effects. nih.gov |

Quantum Chemical Calculations for Reactivity and Selectivity Prediction

Quantum chemical calculations are instrumental in predicting the reactivity and stereoselectivity of reactions involving this compound. A notable application is in understanding the intramolecular dehydration of this diol to form 2,5-dimethyltetrahydrofuran (B89747) (cis-2,5-DMTHF). researchgate.net

In a study on the stereoselective intramolecular dehydration of this compound, molecular simulations at the B3LYP/6-311++G(2df,2p) level of theory were used. researchgate.net These calculations helped to propose a reaction pathway and explain the observed preference for the formation of the cis isomer of 2,5-dimethyltetrahydrofuran. researchgate.net The study indicated that the intramolecular dehydration proceeds primarily through an SN2 pathway, leading to high selectivity for the cis product. researchgate.net

Furthermore, quantum chemical calculations, such as those using the Conductor-like Screening Model (COSMO), can be employed to study solvation effects on the reactivity of diols. nih.gov These theoretical approaches are crucial for designing catalysts and predicting the outcomes of stereoselective reactions.

Key aspects of quantum chemical calculations for this compound could include:

| Computational Method | Basis Set | Application | Finding |

| B3LYP researchgate.net | 6-311++G(2df,2p) researchgate.net | Proposing a reaction pathway for intramolecular dehydration. researchgate.net | Preference for the formation of cis-2,5-dimethyltetrahydrofuran (B108607) via an SN2 mechanism. researchgate.net |

| COSMO nih.gov | Not Specified | Studying solvation effects on conformational behavior. nih.gov | Understanding the influence of the solvent on the molecule's structure and potential catalytic activity. nih.gov |

Structure-Activity Relationship (SAR) Studies for Catalytic Applications

Structure-activity relationship (SAR) studies are essential for optimizing the performance of catalysts derived from this compound. This diol has been utilized as a chiral backbone in the synthesis of diphosphite ligands for asymmetric catalysis.

One prominent example is its use in rhodium-catalyzed asymmetric hydroformylation of styrene (B11656). Chiral diphosphite ligands synthesized from this compound have been shown to induce high enantioselectivity. In these systems, the C2 symmetry of the diol backbone plays a crucial role in the asymmetric induction.

A study demonstrated that when diphosphite ligands are based on this compound, the hydroformylation of styrene predominantly yields the (R)-aldehyde. This is in contrast to ligands derived from (2R,4R)-pentane-2,4-diol, which favor the (S)-aldehyde. This inversion of enantioselectivity highlights the direct relationship between the stereochemistry of the diol and the catalytic outcome.

The following table summarizes the catalytic results from the asymmetric hydroformylation of styrene using a rhodium catalyst with a diphosphite ligand derived from this compound:

| Ligand based on | Substrate | Predominant Product Configuration | Enantiomeric Excess (e.e.) | Regioselectivity |

| This compound | Styrene | (R)-2-phenylpropanal | Up to 76% | >95% to 2-phenylpropanal (B145474) |

These SAR studies, combining experimental data with computational analysis of the catalyst structure, are fundamental to the rational design of new and more efficient catalysts for asymmetric synthesis. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Enantioselective Synthetic Pathways with Improved Sustainability

Future research is increasingly focused on developing sustainable and efficient methods for producing enantiopure (2S,5S)-hexane-2,5-diol. A primary direction is the enhancement of biocatalytic routes, which offer high stereoselectivity under mild conditions.

Currently, the industrial-scale production of this compound often relies on the baker's yeast-mediated reduction of 2,5-hexanedione (B30556). nih.govyeastgenome.org While effective, this method is hampered by a relatively low space-time yield of approximately 4 g L⁻¹ d⁻¹. nih.govyeastgenome.org A significant breakthrough has been the identification and application of a specific dehydrogenase from Saccharomyces cerevisiae, Gre2p, which is primarily responsible for the diketone reduction. nih.govyeastgenome.org Utilizing the recombinant Gre2p enzyme for bioreduction has led to an unsurpassed volumetric productivity of 70 g L⁻¹ d⁻¹, with a conversion yield exceeding 99% and exceptional stereoselectivity (>99.9% de and ee). nih.govyeastgenome.org

Further research will likely focus on:

Enzyme Engineering: Modifying the Gre2p enzyme or discovering novel reductases to further improve catalytic efficiency, stability, and substrate scope.

Whole-Cell Biocatalysis: Developing optimized whole-cell systems to circumvent the need for costly enzyme purification while maximizing productivity.

Renewable Feedstocks: Investigating synthetic pathways that utilize bio-renewable starting materials. For instance, research has shown the production of related polyols like hexane-1,2,5,6-tetrol from cellulose-derived levoglucosanol, suggesting potential routes to C6 diols from biomass. researchgate.netresearchgate.net

Exploration of New Catalytic Systems Utilizing this compound Derived Ligands

This compound serves as a C₂-symmetric chiral backbone for the synthesis of specialized ligands, particularly diphosphites, for asymmetric catalysis. acs.orgresearchgate.net These ligands have been studied in rhodium-catalyzed hydroformylation, a critical industrial process for aldehyde synthesis. researchgate.net

Research has shown that the structure of the diol backbone plays a crucial role in the catalyst's performance. acs.org Ligands derived from this compound create nine-membered chelate rings when coordinated to a metal center, such as rhodium. In the asymmetric hydroformylation of styrene (B11656), diphosphite ligands based on this diol have been tested, but they have demonstrated lower catalytic activity compared to ligands with seven- or eight-membered rings derived from diols like (2R,4R)-pentane-2,4-diol. researchgate.netresearchgate.net However, a key finding is that inverting the diol's chirality from (R,R) to (S,S) successfully inverts the enantioselectivity of the aldehyde product, demonstrating predictable stereo-control. researchgate.net

Future research in this area will likely involve:

Ligand Modification: Synthesizing and testing new generations of ligands derived from this compound with varied electronic and steric properties to enhance catalytic activity and enantioselectivity.

Broader Catalytic Applications: Exploring the use of these chiral ligands in other transition-metal-catalyzed reactions beyond hydroformylation, such as hydrogenation or C-C bond-forming reactions.

Computational Modeling: Employing density functional theory (DFT) and other computational tools to better understand catalyst-substrate interactions and to rationally design more effective ligands based on the this compound scaffold.

Applications in Advanced Functional Materials and Nanotechnology

While direct applications of this compound in advanced materials are still an emerging area, its unique chiral structure presents significant potential. The development of functional materials often relies on building blocks that can impart specific stereochemical properties.

Future research directions are anticipated in the following areas:

Chiral Polymers: Using this compound as a monomer for the synthesis of chiral polyesters and polyurethanes. wikipedia.org These materials could have applications in chiral chromatography, enantioselective separations, and as advanced optical materials.

Chiral Liquid Crystals: Investigating the incorporation of the this compound moiety into molecules designed to form chiral liquid crystalline phases.

Nanomaterials: Exploring its use as a capping agent or stabilizer in the synthesis of metal nanoparticles, where the chiral diol could influence the nanoparticles' surface properties and catalytic activity. There is growing interest in using bio-based molecules for the production of nanoscale materials. researchgate.net

Porous Frameworks: Drawing inspiration from related research where chiral tetrols have been used to create mesoporous chiral polyboronates, this compound could be a valuable synthon for new types of chiral metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). researchgate.netresearchgate.net

Integration with Flow Chemistry and Continuous Manufacturing Processes

The shift towards continuous manufacturing in the chemical and pharmaceutical industries necessitates the adaptation of synthetic processes to flow chemistry platforms. The production and use of this compound are well-suited for this transition.

The highly efficient biocatalytic synthesis of this compound using the Gre2p enzyme is a prime candidate for integration into continuous flow systems. researchgate.net Research has already been initiated to determine the kinetic parameters of the enzymatic reduction of 2,5-hexanedione and the oxidation of this compound, which are essential for designing and optimizing a continuous biocatalytic reactor. researchgate.net The advantages of such an integrated system include enhanced productivity, improved process control, easier scalability, and simplified product isolation.

Furthermore, patent literature describes flow synthesis processes for related diol structures, indicating the industrial interest and feasibility of applying this technology to chiral diol production. google.com Future work will focus on the development of immobilized enzyme reactors and integrated downstream processing to create a seamless and efficient continuous manufacturing process for this compound and its derivatives.

Exploration of Biological Interactions and Biotechnological Potentials

The primary value of enantiopure this compound lies in its role as a versatile chiral building block for the synthesis of fine chemicals and pharmaceuticals. nih.govyeastgenome.orglookchem.com Its defined stereochemistry is crucial for creating complex molecules with specific biological activities.

The most significant biotechnological potential is realized in its synthesis. The development of a highly efficient biocatalytic process using a specific, recombinant dehydrogenase (Gre2p) marks a substantial advancement over traditional, less productive yeast-based reductions. nih.govyeastgenome.org

Table 1: Comparison of Biosynthetic Methods for this compound

Data sourced from Müller M, et al. (2010) nih.govyeastgenome.org

Future research will likely explore:

Novel Pharmaceutical Intermediates: Utilizing this compound to synthesize new chiral phospholanes and other heterocyclic structures as scaffolds for drug discovery. lookchem.comalfachemch.com

Metabolic Studies: Investigating the metabolism and toxicological profile of the specific (2S,5S)-stereoisomer to ensure its safety in potential pharmaceutical applications, building on existing studies of the generic 2,5-hexanediol (B147014) molecule. ebi.ac.uk

Expanded Biocatalysis: Leveraging the success of the Gre2p enzyme to explore its ability to synthesize other valuable chiral diols from a range of diketone substrates, thereby expanding the toolbox of industrial biocatalysis. nih.govyeastgenome.org

Table of Mentioned Compounds

Conclusion

Summary of Key Research Advancements

Research on (2S,5S)-hexane-2,5-diol has led to significant advancements in its synthesis and application. The identification and utilization of specific enzymes, such as the dehydrogenase Gre2p, have dramatically improved the efficiency and stereoselectivity of its production, offering a more viable alternative to traditional yeast-mediated reductions. rsc.orgnih.gov In the realm of asymmetric catalysis, the development of chiral ligands derived from this diol has contributed to the advancement of stereoselective transformations. rsc.org

Outlook on the Continued Significance of this compound in Academic and Industrial Research

The importance of this compound in both academic and industrial research is expected to persist. The continuous demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and specialty chemical industries will drive further research into more efficient and sustainable synthetic routes. chemimpex.com Its role as a versatile chiral building block ensures its continued use in the development of new chiral technologies and the synthesis of complex molecular architectures. Future research may focus on expanding its application in new catalytic systems and the synthesis of novel, high-value chemicals.

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of (2S,5S)-hexane-2,5-diol for laboratory handling?

- Key Properties :

- Melting Point : 50–53°C (lit.) .

- Density : ~0.958–0.984 g/cm³ .

- Boiling Point : 212–218°C .

- Solubility : Water-soluble, with no exact log Pow value reported .

Q. What safety protocols are essential for handling this compound?

- Hazards :

- Skin corrosion/irritation (H315) .

- Serious eye damage (H319) .

- Respiratory irritation (H335) .

- Preventive Measures :

- Use P95/P1 respirators for dust control; OV/AG/P99 respirators for higher exposure .

- Wear nitrile gloves and safety goggles .

- Emergency Measures :

- For eye exposure: Rinse with water for ≥15 minutes .

- For inhalation: Move to fresh air and provide artificial respiration if needed .

Advanced Research Questions

Q. How can enantiomerically pure this compound be synthesized?

- Methodology :

- Enzymatic Resolution : Alcohol dehydrogenase enzymes enable high-yield enantiomer separation from hexane-2,5-dione precursors .

- Catalytic Asymmetric Hydrogenation : Rhodium-based catalysts with chiral ligands (e.g., (R,R)-Xylyl-ZEDPHOS) yield stereospecific products .

- Challenges : Lower yields reported for (S,S)-enantiomers compared to (R,R)-counterparts due to steric hindrance in catalytic pathways .

Q. What catalytic applications leverage this compound?

- Cyclodehydration : Used in layered catalyst systems (e.g., HNbMoO₆) to synthesize cyclic ethers at 120°C, achieving >80% conversion in 180 minutes .

- Hydrogen Bond-Directed Assembly : The diol’s stereochemistry templates supramolecular structures in metal-organic frameworks (MOFs) .

- Limitations : Reactivity varies with catalyst morphology; HNbWO₆ shows slower kinetics than HNbMoO₆ .

Q. How can researchers validate the stereochemical purity of this compound?

- Analytical Techniques :

- Chiral HPLC : Resolves enantiomers using cellulose-based columns .

- NMR Spectroscopy : NMR distinguishes diastereotopic protons; coupling constants confirm stereochemistry .

- Optical Rotation : (MeOH) for specific derivatives .

Methodological and Data Analysis Questions

Q. How to address discrepancies in reported physical properties (e.g., density, melting point)?

- Root Causes :

- Purity grades (e.g., industrial vs. research-grade).

- Measurement conditions (e.g., ambient vs. controlled humidity).

- Resolution :

- Cross-validate using NIST-standardized data .

- Report experimental conditions (e.g., DSC for melting points) .

Q. What experimental designs mitigate risks in large-scale reactions involving this compound?

- Safety Protocols :

- Use explosion-proof reactors for exothermic reactions .

- Implement fume hoods with HEPA filters to capture aerosols .

- Process Optimization :

- Pilot-scale testing with <5% concentration to assess thermal stability .

- Real-time IR monitoring to track reaction progress and byproduct formation .

Ecology and Disposal Considerations

Q. What are the environmental impacts of this compound, and how should waste be managed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.